N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide
Description
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-[(E)-3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c17-19-16(22)14(18-15(21)12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)20(23)24/h1-10H,17H2,(H,18,21)(H,19,22)/b14-10+ |
InChI Key |
BVRDSUWRWOSHPB-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide has shown promising anticancer properties in various studies. Its structure allows it to interact with biological macromolecules, which is crucial for its efficacy against cancer cells.
Case Study: Antitumor Evaluation
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, making this compound a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, which has been observed in derivatives with similar structures. Research indicates that it can effectively combat bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy can be quantified through MIC values:
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 - 21.4 |
| Compound B | Not specified |
These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cellular processes has been a focus of research. Studies suggest that it may target topoisomerases and kinases, which are critical for DNA replication and cell division.
Mechanism of Action
The mechanism of action of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide with analogous benzamide derivatives:
Key Observations:
- Substituent Impact on Melting Points: The presence of polar groups (e.g., nitro, cyano) correlates with higher melting points. For instance, the dicyanoimidazole derivative (4c) melts at 292–294°C , whereas Rip-B, with a dimethoxyphenethyl group, melts at 90°C .
- Hydrazinyl Functionality : The target compound’s hydrazinyl group is analogous to thiosemicarbazide derivatives (e.g., ), which are often explored for metal coordination and enzyme inhibition .
Research Findings and Limitations
- The hydrazinyl group may enable chelation or enzyme inhibition.
Biological Activity
N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O7 |
| Molecular Weight | 490.47 g/mol |
| LogP | 3.198 |
| Polar Surface Area | 121.6 Ų |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 3 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited inhibitory effects at micromolar concentrations. The compound's ability to disrupt bacterial cell membranes has been suggested as a potential mechanism for its antimicrobial action .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which could enhance its anticancer efficacy .
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were significantly elevated in treated cells compared to controls .
Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of the compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. Time-kill studies indicated that the compound effectively reduced bacterial counts within two hours of exposure, suggesting rapid action against these pathogens .
Q & A
Q. What are the optimal synthetic routes for N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide, and how are intermediates characterized?
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Condensation of 4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazinyl intermediate.
- Step 2 : Reaction with benzoyl chloride under anhydrous conditions to introduce the benzamide group .
Key intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1688 cm⁻¹ for amide groups) and ¹H NMR (e.g., multiplet signals for aromatic protons at δ 7.2–8.1 ppm) . Yield optimization (up to 98%) is achieved using iron(III) phosphate catalysis .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR Spectroscopy : Detect characteristic peaks for the nitro group (~1522 cm⁻¹), amide C=O (~1688 cm⁻¹), and enol tautomer (~1629 cm⁻¹) .
- NMR : ¹H NMR reveals splitting patterns for the hydrazinyl proton (δ ~5.8 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can:
- Map electron density distributions, highlighting nucleophilic regions (e.g., hydrazine moiety) and electrophilic sites (e.g., nitro group) .
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. For example, the nitro group lowers the LUMO energy, enhancing electrophilicity .
- Simulate vibrational spectra to cross-validate experimental IR data .
Q. What methodological strategies resolve contradictions in biological activity data for benzamide derivatives?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using controls like hydroxyurea .
- Solubility Issues : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid solvent toxicity .
- Metabolic Stability : Incorporate trifluoromethyl groups (as in related compounds) to enhance stability and reduce false negatives .
Q. How can crystallographic data (e.g., SHELX refinement) elucidate molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:
Q. What are the mechanistic insights into the compound’s potential as a polyglutamine aggregation inhibitor?
Analogous benzamide derivatives (e.g., C2-8) inhibit polyQ aggregation via:
- Hydrogen Bonding : Amide groups interact with glutamine side chains.
- π-Stacking : Aromatic rings disrupt β-sheet formation .
Validate via thioflavin-T fluorescence assays and transmission electron microscopy (TEM) for fibril morphology .
Methodological Comparisons
Q. How do reaction conditions (solvent, catalyst) impact the synthesis of related benzamide derivatives?
Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
